molecular formula C22H13F4NS B2397969 2-(4-Fluorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline CAS No. 339103-51-4

2-(4-Fluorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline

Cat. No.: B2397969
CAS No.: 339103-51-4
M. Wt: 399.41
InChI Key: IITZFBDTOXPURB-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline is a complex organic compound that features a quinoline core substituted with fluorophenyl and trifluoromethylphenyl groups

Preparation Methods

The synthesis of 2-(4-Fluorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Chemical Reactions Analysis

2-(4-Fluorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline can undergo various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Fluorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(4-Fluorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of fluorophenyl and trifluoromethylphenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F4NS/c23-17-8-10-18(11-9-17)28-21-19(13-15-4-1-2-7-20(15)27-21)14-5-3-6-16(12-14)22(24,25)26/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITZFBDTOXPURB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)SC3=CC=C(C=C3)F)C4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F4NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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